6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is an organic compound with the molecular formula C21H28N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a long aliphatic chain with an amine group attached to the naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile typically involves the following steps:
Naphthalene-2-carbonitrile Preparation: The starting material, naphthalene-2-carbonitrile, can be synthesized through the reaction of naphthalene with cyanogen bromide in the presence of a base.
Alkylation: The naphthalene-2-carbonitrile is then alkylated with 10-bromo-1-decanol to introduce the decyl chain.
Amination: The final step involves the conversion of the hydroxyl group to an amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile involves its interaction with molecular targets through its amine and nitrile groups. These functional groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.
6-(Decyloxy)naphthalene-2-carbonitrile: Similar structure but lacks the amine group.
Uniqueness
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is unique due to the presence of both a long aliphatic chain and an amine group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
63279-35-6 |
---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
6-(10-aminodecoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H28N2O/c22-13-7-5-3-1-2-4-6-8-14-24-21-12-11-19-15-18(17-23)9-10-20(19)16-21/h9-12,15-16H,1-8,13-14,22H2 |
InChI-Schlüssel |
NKICKYLAOAQVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OCCCCCCCCCCN)C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.